![molecular formula C19H16FNO3 B3012798 N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-82-1](/img/structure/B3012798.png)
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
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Description
The compound "N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide" is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Furan-carboxamide derivatives have shown potential as inhibitors of lethal H5N1 influenza A viruses, with certain substitutions on the heterocyclic moiety influencing anti-influenza activity . Additionally, these compounds have been investigated for their antibacterial activities against drug-resistant bacteria, with some derivatives demonstrating significant efficacy . The furan-carboxamide scaffold is versatile and can be modified to produce compounds with a range of biological activities.
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base, such as triethylamine (Et3N), to yield high-purity products . The synthesis process can be further extended by employing cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents on the phenyl ring of the carboxamide, which can lead to a diverse array of analogues with moderate to good yields . The synthesis of related compounds often involves multiple steps, including nucleophilic substitution, cyclization, and condensation reactions .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. Substituents on the phenyl ring and the furan moiety can significantly affect the compound's biological activity and physical properties . Crystallographic analysis, such as single-crystal X-ray diffraction (SC-XRD), can provide detailed insights into the molecular geometry and intermolecular interactions of these compounds .
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents, which can tailor the compound's biological activity . The reactivity of the carboxamide group also allows for further functionalization and the formation of more complex molecules . The presence of fluorine atoms in the structure can influence the reactivity and electronic properties of the compound, potentially leading to selective interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. These compounds generally exhibit good solubility in organic solvents, which is beneficial for their application in biological assays and pharmaceutical formulations . The introduction of bulky substituents can lead to high thermal stability and the formation of materials with desirable mechanical properties, such as high tensile strength and elasticity . The presence of fluorine atoms can enhance the compound's stability and its ability to form stable interactions with biological targets .
Scientific Research Applications
Metabolism and Pharmacokinetics
Research on related compounds reveals insights into the metabolism and pharmacokinetics of complex molecules, including N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. For instance, studies on the metabolism and disposition of novel therapeutic agents in humans provide a framework for understanding how similar compounds are processed in the body. One study detailed the disposition and metabolism of a novel orexin receptor antagonist, highlighting the pathways through which drug-related materials are eliminated, primarily via feces, with significant implications for pharmacokinetics and drug design (Renzulli et al., 2011).
properties
IUPAC Name |
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKNLFMLOEZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
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